5-amino-1-(2-chlorobenzyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-(2-chlorobenzyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted with a 2-chlorobenzyl group at position 1, a 3,4-dimethylphenyl carboxamide at position 4, and an amino group at position 3. This compound belongs to a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which are recognized for their modular synthesis and diverse biological activities .
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-11-7-8-14(9-12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-5-3-4-6-15(13)19/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSBFMUQEPFFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(2-chlorobenzyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
The compound's molecular formula is with a molecular weight of approximately 300.76 g/mol. It contains a triazole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₆O |
| Molecular Weight | 300.76 g/mol |
| CAS Number | 1261000-17-2 |
Antiparasitic Activity
One of the most significant findings regarding this compound is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamides showed potent antiparasitic effects. The optimization of these compounds led to improved potency and metabolic stability, resulting in significant suppression of parasite burden in mouse models .
Anticancer Properties
The triazole moiety has been linked to various anticancer activities. Research indicates that compounds containing the triazole structure exhibit cytotoxic effects against several cancer cell lines. For instance, modifications to the triazole ring have been shown to enhance the inhibition of cell proliferation in human cancer cell lines such as MCF-7 and Bel-7402 . The presence of electron-donating groups on the phenyl ring significantly contributes to this activity.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Cell Cycle Arrest : Studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Study 1: Antiparasitic Screening
In a phenotypic high-content screening against Trypanosoma cruzi, several derivatives were identified as hits. The most promising compounds demonstrated significant reductions in parasite load in infected VERO cells and showed improved oral bioavailability compared to existing treatments .
Case Study 2: Anticancer Activity
A series of synthesized triazole compounds were evaluated for their anticancer properties. Among them, one derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy against specific cancer cell lines .
Scientific Research Applications
Antiparasitic Activity
One of the primary applications of this compound is its potential as an antiparasitic agent. Research indicates that derivatives of 5-amino-1,2,3-triazole-4-carboxamide have shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted the optimization of a series of compounds based on this scaffold, which demonstrated improved potency and metabolic stability. The lead compound exhibited significant suppression of parasite burden in mouse models, indicating its potential for further development as a therapeutic for Chagas disease .
Anticancer Properties
The triazole ring system is known for its diverse biological activities, including anticancer properties. Several studies have reported that triazole derivatives can inhibit tumor growth by interfering with cell proliferation pathways. The specific compound has been investigated for its ability to induce apoptosis in cancer cell lines. In vitro studies suggest that it may act through mechanisms involving cell cycle arrest and apoptosis induction, making it a candidate for further research in oncology .
Enzyme Inhibition
Compounds containing the triazole moiety have been studied for their ability to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases such as Alzheimer's disease. The specific compound has shown potential as a selective inhibitor of these enzymes, which could lead to its application in treating cognitive disorders .
Synthesis and Structural Modifications
The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves several key steps that allow for structural modifications to enhance its biological activity. Researchers have explored various substituents on the triazole ring to optimize pharmacokinetic properties such as solubility and bioavailability. This adaptability makes it a versatile scaffold for developing new therapeutics .
Table 1: Summary of Research Findings on this compound
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 5-amino-1,2,3-triazole-4-carboxamides are highly dependent on substituent variations. Below is a systematic comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Selected 5-Amino-1,2,3-Triazole-4-Carboxamides
Key Observations
Substituent Position and Bioactivity :
- The position of the chlorobenzyl group (2- vs. 3-chloro) influences steric and electronic interactions with target proteins. For example, the 3-chlorobenzyl analog () may exhibit different binding kinetics compared to the 2-chloro derivative due to spatial orientation .
- Fluorine substitution (e.g., 4-fluorobenzyl in ) enhances metabolic stability and bioavailability, a critical advantage in drug development .
Mechanistic Divergence: The carbamoylmethyl derivative () directly inhibits LexA self-cleavage, a key step in bacterial SOS response activation, with cross-species efficacy in E. coli and Pseudomonas aeruginosa . The target compound’s 3,4-dimethylphenyl group may enhance hydrophobic interactions with LexA or analogous targets. Antiproliferative analogs () often feature electron-withdrawing groups (e.g., dichlorophenyl), suggesting distinct structure-activity relationships for anticancer vs. antibacterial applications .
Metabolic Considerations :
- CAI () undergoes phase I metabolism to inactive fragments, highlighting the importance of substituent choice for metabolic stability. The 3,4-dimethylphenyl group in the target compound may resist oxidative degradation compared to CAI’s benzoyl moiety .
Synthetic Flexibility :
- Modular synthesis routes (e.g., copper-catalyzed azide-alkyne cycloaddition) enable rapid exploration of substituents, as demonstrated in derivatives with diethoxymethyl or dioxolane groups () .
Critical Analysis of Contradictions and Limitations
- While the carbamoylmethyl analog () shows validated SOS response inhibition, its exact binding mode remains unresolved, complicating direct comparisons with chlorobenzyl derivatives .
- Antiproliferative data () are cell line-specific, suggesting that the 3,4-dimethylphenyl group in the target compound may require empirical validation in relevant cancer or bacterial models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
